2-methyl-N-[6-oxo-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]propanamide
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Overview
Description
2-methyl-N-[6-oxo-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]propanamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines pyrido, triazolo, and pyrimidine rings, making it a versatile scaffold for various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[6-oxo-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]propanamide typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include trifluoromethylating agents, amides, and various catalysts to facilitate the formation of the heterocyclic rings .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[6-oxo-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Chemistry: This compound serves as a valuable building block for the synthesis of more complex molecules.
Biology: It has shown promise in biological assays, particularly in the inhibition of specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-methyl-N-[6-oxo-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity and disrupting key biological pathways. This inhibition can lead to the suppression of cell growth and proliferation, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Imidazole-containing compounds: Known for their broad range of chemical and biological properties.
1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine derivatives: These compounds share structural similarities and exhibit antifungal activities.
Uniqueness
What sets 2-methyl-N-[6-oxo-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]propanamide apart is its unique combination of pyrido, triazolo, and pyrimidine rings, along with the trifluoromethyl group.
Properties
Molecular Formula |
C13H11F3N6O2 |
---|---|
Molecular Weight |
340.26 g/mol |
IUPAC Name |
2-methyl-N-[10-oxo-4-(trifluoromethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl]propanamide |
InChI |
InChI=1S/C13H11F3N6O2/c1-6(2)9(23)19-21-4-3-8-7(10(21)24)5-17-12-18-11(13(14,15)16)20-22(8)12/h3-6H,1-2H3,(H,19,23) |
InChI Key |
CDPYYLHWGBQZMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NN1C=CC2=C(C1=O)C=NC3=NC(=NN23)C(F)(F)F |
Origin of Product |
United States |
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